4-Bromo-2,3-dimethyl-1-isopropoxybenzene
Overview
Description
4-Bromo-2,3-dimethyl-1-isopropoxybenzene is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is characterized by the presence of a bromine atom, two methyl groups, and an isopropoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene typically involves the bromination of 2,3-dimethyl-1-isopropoxybenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
4-Bromo-2,3-dimethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reduction Reactions: The compound can be reduced to form dehalogenated products or other reduced derivatives.
Scientific Research Applications
4-Bromo-2,3-dimethyl-1-isopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to modify biological molecules and study their interactions.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities and can be used as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethyl-1-isopropoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of oxidized or reduced derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-Bromo-2,3-dimethyl-1-isopropoxybenzene can be compared with other similar compounds, such as:
4-Bromo-2,3-dimethylphenol: This compound has a hydroxyl group instead of an isopropoxy group. It exhibits different reactivity and applications compared to this compound.
4-Bromo-2,3-dimethyl-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group. It has similar reactivity but different physical properties and applications.
4-Bromo-2,3-dimethyl-1-ethoxybenzene: This compound has an ethoxy group instead of an isopropoxy group.
Properties
IUPAC Name |
1-bromo-2,3-dimethyl-4-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-6-5-10(12)8(3)9(11)4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFPHNRHXKNVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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